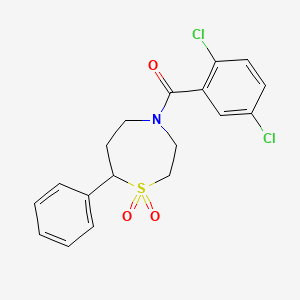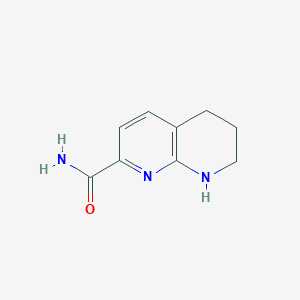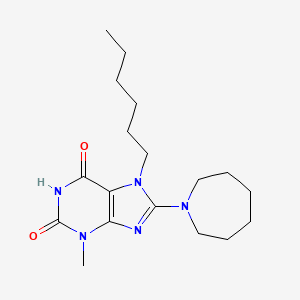
4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,4-thiazepan, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The presence of the dichlorophenyl and phenyl groups, along with the dioxido moiety, suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a seven-membered ring. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the dioxido moiety could influence its reactivity.Scientific Research Applications
Synthesis and Characterization
In a study by Shahana and Yardily (2020), novel compounds including thiazol and thiophene derivatives were synthesized and characterized, providing insights into structural optimization, vibrational spectra interpretation, and molecular docking studies. These compounds were analyzed for their antibacterial activity, showcasing the importance of structural modification for enhancing biological activity (Shahana & Yardily, 2020). This research underscores the potential for designing compounds with specific biological activities, which could be relevant for compounds with structural similarities to "(2,5-Dichlorophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone".
Antimicrobial and Antioxidant Activities
G. Thirunarayanan (2016) synthesized methanone derivatives exhibiting antimicrobial and antioxidant activities. This study utilized a cycloaddition reaction for synthesis, characterizing the compounds via spectral data and evaluating their biological activities, highlighting the versatility of methanone derivatives in developing new therapeutic agents (Thirunarayanan, 2016).
Structural and Theoretical Analysis
Karthik et al. (2021) focused on the synthesis and structural analysis of a compound similar in complexity to "(2,5-Dichlorophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone". Their work included X-ray diffraction studies and density functional theory (DFT) calculations, offering detailed insights into molecular geometry, electronic properties, and thermal stability. Such studies are crucial for understanding the physical and chemical properties of novel compounds, which could inform their practical applications in various fields (Karthik et al., 2021).
Potential Therapeutic Applications
Jayanna et al. (2013) explored the synthesis of benzoxazole derivatives, assessing their antimicrobial and analgesic activities. The study demonstrated the therapeutic potential of these compounds, suggesting a promising avenue for developing new drugs. Such research illustrates how chemical synthesis and biological evaluation are integral to discovering new therapeutic agents (Jayanna et al., 2013).
Mechanism of Action
Safety and Hazards
Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c19-14-6-7-16(20)15(12-14)18(22)21-9-8-17(25(23,24)11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWGCHCWLGGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)
![3-(4-Chlorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2943555.png)


![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)


![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2943567.png)
